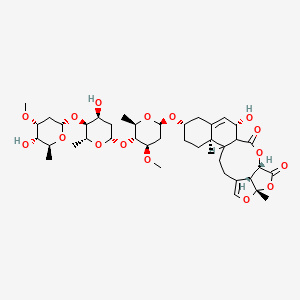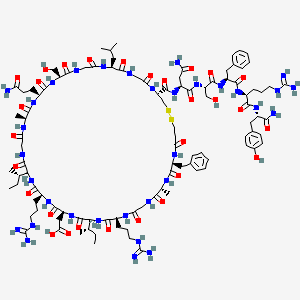
3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2
Overview
Description
3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2 is a synthetic peptide with a complex structure. This compound is notable for its disulfide bridge between cysteine residues at positions 3 and 19, contributing to its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection Steps: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2 can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution Reactions: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences.
Scientific Research Applications
3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of 3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2 involves its interaction with specific molecular targets and pathways. The disulfide bridge plays a crucial role in maintaining the peptide’s conformation, which is essential for its biological activity. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Atriopeptin I: A related peptide with a similar sequence but different modifications.
Vasopressin: Another peptide hormone with structural similarities but distinct biological functions.
Oxytocin: Shares some sequence homology and structural features with 3-Mercaptopropionyl-phe-D-ala-gly-arg-ile-asp-arg-ile-gly-ala-gln-ser-gly-leu-gly-cys-asn-ser-phe-arg-tyr-nh2.
Uniqueness
This compound is unique due to its specific sequence and the presence of a disulfide bridge, which imparts stability and specific biological activities. Its synthetic analogs can be tailored for various research and therapeutic applications.
Properties
IUPAC Name |
2-[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,46R,49S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22,46-dimethyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H157N33O29S2/c1-9-52(5)81-98(163)118-44-76(142)119-55(8)85(150)125-63(31-32-73(103)139)89(154)132-70(48-136)87(152)117-46-78(144)123-65(38-51(3)4)86(151)116-47-79(145)124-72(97(162)130-68(42-74(104)140)94(159)133-71(49-137)96(161)129-67(41-57-22-15-12-16-23-57)93(158)126-61(25-18-35-113-101(108)109)88(153)128-64(83(105)148)39-58-27-29-59(138)30-28-58)50-166-165-37-33-75(141)122-66(40-56-20-13-11-14-21-56)92(157)120-54(7)84(149)115-45-77(143)121-60(24-17-34-112-100(106)107)90(155)135-82(53(6)10-2)99(164)131-69(43-80(146)147)95(160)127-62(91(156)134-81)26-19-36-114-102(110)111/h11-16,20-23,27-30,51-55,60-72,81-82,136-138H,9-10,17-19,24-26,31-50H2,1-8H3,(H2,103,139)(H2,104,140)(H2,105,148)(H,115,149)(H,116,151)(H,117,152)(H,118,163)(H,119,142)(H,120,157)(H,121,143)(H,122,141)(H,123,144)(H,124,145)(H,125,150)(H,126,158)(H,127,160)(H,128,153)(H,129,161)(H,130,162)(H,131,164)(H,132,154)(H,133,159)(H,134,156)(H,135,155)(H,146,147)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114)/t52-,53-,54+,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,81-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNGLBJBRUJNY-SFMKBCJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)C)CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)C)CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H157N33O29S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745468 | |
| Record name | PUBCHEM_71308368 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2373.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110326-94-8 | |
| Record name | PUBCHEM_71308368 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



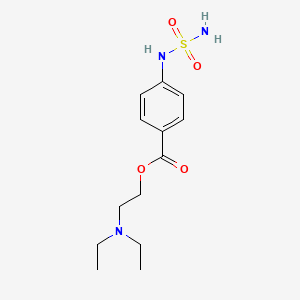
![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)
![3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene](/img/structure/B566565.png)

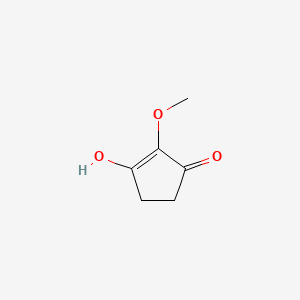
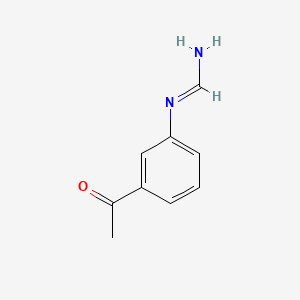
![5,8-Dimethyl[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B566572.png)
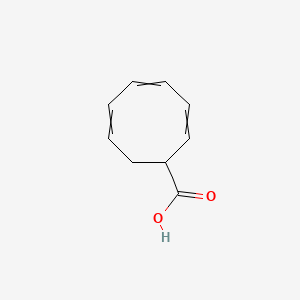
![3-[(E)-but-1-enyl]-5-methylpyridine](/img/structure/B566580.png)
